3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one
Overview
Description
3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one is a complex organic compound that features a unique combination of thiazole, pyrrolidine, and chromenone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the chromenone structure. The final step involves the introduction of the pyrrolidine moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and pyrrolidine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer higher yields and better control over reaction conditions compared to traditional batch processes. These methods are also more environmentally friendly, as they minimize waste and reduce the need for purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-1,3-thiazol-4-yl)pyridine
- 2-(2-thienyl)-1,3-thiazol-4-ylmethyl-2H-chromen-3-carboxamide
- 2-formamido-1,3-thiazol-4-yl glyoxylate
Uniqueness
3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one is unique due to its combination of thiazole, pyrrolidine, and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)-7-(2-oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-20-16(11-26-12)15-8-13-4-5-14(9-17(13)25-19(15)23)24-10-18(22)21-6-2-3-7-21/h4-5,8-9,11H,2-3,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKHRSABOHPCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)N4CCCC4)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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